1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate

Catalog No.
S1921616
CAS No.
34948-79-3
M.F
C27H22O7
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoat...

CAS Number

34948-79-3

Product Name

1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate

IUPAC Name

[(2R,3R,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate

Molecular Formula

C27H22O7

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24-/m1/s1

InChI Key

OZFFEFRJEYIEGH-WXFUMESZSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate (commonly known as Tri-O-benzoyl-D-galactal, CAS 34948-79-3) is a highly crystalline, benzoyl-protected glycal building block utilized extensively in carbohydrate chemistry and automated glycan assembly [1]. As a stable precursor, it serves as a critical glycosyl donor and intermediate for the synthesis of complex galactosides, 2-deoxy-sugars, and oligosaccharides [2]. From a procurement perspective, the tribenzoate form is prioritized over other protected galactals for its superior solid-state handling properties, robust resistance to unwanted side reactions during orthogonal functionalization, and its ability to enforce strict stereocontrol via neighboring group participation during glycosylation .

Substituting Tri-O-benzoyl-D-galactal with generic alternatives, such as Tri-O-acetyl-D-galactal or Tri-O-benzyl-D-galactal, frequently results in compromised manufacturability and synthetic failure . Acetylated galactals are typically syrups or low-melting solids that complicate bulk weighing and necessitate resource-intensive chromatographic purification, whereas the tribenzoate is a highly crystalline solid . Furthermore, under oxidative or mildly acidic conditions, acetyl groups are prone to rapid acyl migration and unwanted oxa-Ferrier rearrangements, degrading the glycal core[1]. Benzyl-protected variants, while chemically stable, lack the crucial neighboring group participation required to direct stereoselective glycosylation, leading to anomeric mixtures that drastically reduce overall process yield and complicate downstream purification [2].

Physical Form and Downstream Processability

For industrial scale-up, the physical state of a building block dictates handling and purification costs. Tri-O-benzoyl-D-galactal is a stable, crystalline solid that can be purified via direct recrystallization . In contrast, the standard in-class comparator, Tri-O-acetyl-D-galactal, typically presents as a viscous syrup or low-melting solid, forcing reliance on costly and time-consuming silica gel chromatography .

Evidence DimensionPhysical state and purification requirement
Target Compound DataSolid (mp ~100 °C); purifiable by recrystallization
Comparator Or BaselineTri-O-acetyl-D-galactal: Syrup/low-melting solid; requires chromatography
Quantified DifferenceEliminates chromatographic purification steps during bulk handling
ConditionsStandard laboratory/manufacturing conditions (20-25 °C)

Procuring the crystalline tribenzoate significantly reduces downstream processing time and solvent costs during large-scale synthesis.

Resistance to Unwanted Oxa-Ferrier Rearrangements

During orthogonal functionalization, preserving the glycal double bond is critical. Under TEMPO+-mediated oxidative conditions, benzoyl groups act as poor leaving groups, allowing Tri-O-benzoyl-D-galactal to resist unwanted oxa-Ferrier degradation[1]. Conversely, Tri-O-acetyl-D-galactal readily undergoes this rearrangement, resulting in a 46% yield of the corresponding α,β-unsaturated δ-lactone, destroying the glycal core [1].

Evidence DimensionGlycal core stability (resistance to lactone formation)
Target Compound DataTri-O-benzoyl-D-galactal: Resists rearrangement (modest/low lactone yield)
Comparator Or BaselineTri-O-acetyl-D-galactal: 46% conversion to degradation lactone
Quantified DifferenceSignificantly higher retention of the intact glycal double bond under oxidative stress
ConditionsTEMPO+ cation and NaClO2 mediated oxidation

Buyers requiring orthogonal synthetic routes must select the tribenzoate to prevent premature degradation of the glycal intermediate.

Stereocontrol via Neighboring Group Participation (NGP)

In automated glycan assembly and complex oligosaccharide synthesis, controlling the anomeric stereocenter is paramount [1]. The C2/C3 benzoyl esters in Tri-O-benzoyl-D-galactal provide robust neighboring group participation, strongly directing the formation of 1,2-trans (β-galacto) linkages [1]. Ether-protected comparators like Tri-O-benzyl-D-galactal cannot provide this NGP, resulting in highly variable α/β mixtures that require complex separation[1].

Evidence DimensionStereoselectivity in glycosylation (1,2-trans vs 1,2-cis)
Target Compound DataBenzoyl-protected donors: High β-selectivity via NGP
Comparator Or BaselineBenzyl-protected donors: Non-selective (α/β mixtures)
Quantified DifferenceDramatically increased β-anomer purity in crude reaction mixtures
ConditionsStandard Lewis acid-promoted glycosylation protocols

Procuring the tribenzoate ensures predictable stereochemical outcomes, eliminating the yield loss associated with anomeric mixtures.

Suppression of Acyl Migration During Deprotection

Multi-step carbohydrate synthesis often requires selective deprotection. Acetyl groups are notorious for undergoing rapid 1,2- or 1,3-acyl migration under mildly basic conditions, leading to complex mixtures of regioisomers [1]. The benzoyl groups on Tri-O-benzoyl-D-galactal migrate at a significantly slower rate due to increased steric bulk and resonance stabilization, preserving the specific substitution pattern required for subsequent functionalization[1].

Evidence DimensionRate of acyl migration under basic conditions
Target Compound DataBenzoyl esters: Slow migration, high regioretention
Comparator Or BaselineAcetyl esters: Fast migration, high isomer formation
Quantified DifferenceSubstantial reduction in regioisomeric byproducts during partial deprotection
ConditionsMildly basic or nucleophilic deprotection environments

Selecting the tribenzoate minimizes batch-to-batch variability and yield losses caused by unwanted protecting group scrambling.

Automated Glycan Assembly (AGA)

Due to its crystalline nature and predictable stereodirecting capabilities, Tri-O-benzoyl-D-galactal is the preferred building block for automated solid-phase synthesis of complex galactosides. Its resistance to acyl migration ensures that intermediate washing and deprotection steps on the synthesizer do not compromise the regiochemical integrity of the growing oligosaccharide chain [1].

Scale-Up Manufacturing of 2-Deoxy-Galactosugars

In industrial pharmaceutical precursor synthesis, avoiding chromatography is a primary objective. The solid state of Tri-O-benzoyl-D-galactal allows for bulk purification via simple recrystallization, making it vastly superior to the syrupy tri-O-acetyl analog for multi-kilogram production of 2-deoxy-D-galactose derivatives .

Orthogonal Oxidative Functionalization

When synthetic routes require the oxidation of other moieties in the presence of the glycal double bond, the tribenzoate form is required. Its proven resistance to oxa-Ferrier rearrangements under TEMPO-mediated conditions allows chemists to perform orthogonal modifications without destroying the sensitive enol ether core [2].

XLogP3

5.2

Hydrogen Bond Acceptor Count

7

Exact Mass

458.13655304 Da

Monoisotopic Mass

458.13655304 Da

Heavy Atom Count

34

Wikipedia

2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol

Dates

Last modified: 08-16-2023

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